Cyperenone

Description

Contextualizing Cyperenone within Sesquiterpenoid Chemistry Research

Cyperenone is classified as a sesquiterpene ketone, a subgroup of the broader class of prenol lipids known as sesquiterpenoids lookchem.comwikipedia.orgevitachem.comidrblab.cn. Sesquiterpenes are C15 isoprenoids, characterized by their strong odors and significant biological activities, and are abundantly found in plants evitachem.comidrblab.cn. Within the Cyperus family, sesquiterpenes constitute a predominant class of compounds identified in their essential oils, often accounting for a substantial percentage of the total volatile profile mdpi.com.

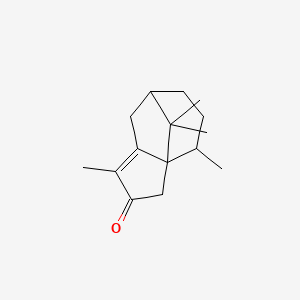

Structurally, Cyperenone (C₁₅H₂₂O) possesses a complex bicyclic framework. It is closely related to cyperene (B49723) (C₁₅H₂₄), a sesquiterpene hydrocarbon, sharing the same fundamental tricyclic skeleton. The key chemical distinction between the two lies in the presence of a ketone group in Cyperenone, which is believed to contribute to its distinct chemical properties and biological activities compared to its hydrocarbon counterpart wikipedia.orgcymitquimica.comevitachem.comnist.gov.

The fundamental chemical properties of Cyperenone are summarized in the table below:

| Property | Value |

| CAS Number | 3466-15-7 |

| Molecular Formula | C₁₅H₂₂O |

| Molecular Weight | 218.33 g/mol or 218.340 g·mol⁻¹ |

| Melting Point | 46-47.5 °C |

| Boiling Point | 318.7 ± 9.0 °C (Predicted) |

| Density | 1.03 ± 0.1 g/cm³ (Predicted) |

| Appearance | Colorless to pale yellow liquid |

| Solubility | Soluble in organic solvents, limited solubility in water |

Historical Perspectives and Contemporary Research Trajectories of Cyperenone

The journey of Cyperenone research began in the mid-20th century. It was first isolated and characterized in 1965 by Nigam from the essential oil of Cyperus scariosus jntbgri.res.in. Early structural elucidation involved techniques such as hydrogenation and deoxidation jntbgri.res.in. Further historical contributions include its synthesis from cyperene through chromic acid oxidation, leading to its nomenclature "cyperenone" due to this structural relationship jntbgri.res.in. By 1968, Hikino and colleagues had extensively examined the essential oil of Cyperus rotundus, leading to the characterization, synthesis, and determination of the absolute configurations of several sesquiterpenoids, including Cyperenone (referred to as cyperotundone (B1251852) in some studies) perfumerflavorist.com.

Contemporary research on Cyperenone is multifaceted, exploring its potential applications across various fields, particularly in biomedicine and agriculture. Current investigations highlight its promising pharmacological effects, positioning it as a candidate for therapeutic development lookchem.com. Key areas of ongoing research include:

Anti-inflammatory and Analgesic Properties: Cyperenone has demonstrated potential anti-inflammatory and analgesic effects. Studies indicate its ability to alleviate inflammatory conditions by reducing inflammation and oxidative stress lookchem.comchemfaces.comfrontiersin.org. It has also been shown to inhibit the expression of inflammatory mediators like IL-6, TNF-α, and COX-2 chemfaces.com.

Antioxidant Activity: Research suggests Cyperenone possesses antioxidant properties, which could be beneficial in protecting against oxidative damage lookchem.comcymitquimica.com. This has led to its exploration as an antioxidant in cosmetic products lookchem.com.

Antimicrobial Applications: Cyperenone exhibits potential antimicrobial activity, with the ability to inhibit the growth of various microorganisms, including bacteria and fungi lookchem.comcymitquimica.com. This property also makes it a subject of interest as a natural pesticide in the agricultural industry lookchem.com.

Anticancer Potential: The compound is being investigated as a potential anticancer agent due to its reported ability to inhibit the activity of enzymes involved in cancer progression lookchem.commdpi.com.

Traditional Medicine Relevance: Cyperenone is an active constituent in traditional herbal formulations, such as those used in traditional Chinese medicine for treating conditions like migraine and gastric ulcers chemfaces.com.

The presence of Cyperenone as a major constituent in the essential oil of Cyperus rotundus (XF) has been quantified in studies, often alongside other significant sesquiterpenes like cyperene. For instance, one study reported Cyperenone as a major constituent at 22.4% and cyperene at 12.3% in C. rotundus essential oil chemfaces.com.

The continued exploration of Cyperenone's chemical synthesis, biological activities, and mechanisms of action underscores its importance in natural product chemistry and its potential for future applications.

Structure

3D Structure

Properties

IUPAC Name |

4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-9-5-6-11-7-12-10(2)13(16)8-15(9,12)14(11,3)4/h9,11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGKXOAUYMWORB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2CC3=C(C(=O)CC13C2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Advanced Isolation Methodologies for Cyperenone

Distribution of Cyperenone Across Botanical Species and Chemotypes

Cyperenone, a sesquiterpene, is a significant component of the essential oils derived from specific plant sources. Its presence and concentration can vary depending on the plant species and even within different chemotypes of the same species.

The Cyperus genus, a large group of approximately 700 species within the Cyperaceae family, is a predominant source of cyperenone wikipedia.org. Research has extensively focused on several species within this genus due to their notable essential oil compositions.

Cyperus rotundus (Nutgrass/Purple Nutsedge) : This species is a well-known source of cyperenone. Its rhizomes are particularly rich in sesquiterpenes, including cyperenone lookchem.comthegoodscentscompany.comchemfaces.comjntbgri.res.in. The essential oil of C. rotundus is characterized by a high content of oxygenated sesquiterpenes, with cyperenone often found alongside other compounds like cyperene (B49723) and cyperotundone (B1251852) evitachem.comjntbgri.res.inmdpi.com. The concentration of cyperenone in C. rotundus essential oil can vary, with some studies reporting it as a minor constituent, for instance, 0.1% in Turkish C. rotundus rhizomes acgpubs.org.

Cyperus scariosus (Nagarmotha) : This species is also a significant source of cyperenone. Early research in 1965 reported the isolation of cyperenone from C. scariosus ijcmas.comphytojournal.com. The rhizomes of C. scariosus are known to contain various sesquiterpenes, including cyperenone, cyperenol, and isopatchoulenone ijcmas.comamazonaws.comijrpr.comirjponline.org.

Cyperus articulatus : Cyperenone has been identified in the essential oil of C. articulatus. For example, one study on C. articulatus from Congo reported cyperenone as a main component, present at 7.28% in the essential oil from underground parts academicjournals.orgresearchgate.net. This species is also known to contain other sesquiterpenes like cyperotundone and α-cadinol academicjournals.orgresearchgate.netwikipedia.orgresearchgate.net.

The presence of cyperenone has been confirmed across several Cyperus species, often co-occurring with other sesquiterpenoids. The table below summarizes some reported occurrences and concentrations:

| Cyperus Species | Plant Part | Extraction Method | Cyperenone Content (%) | Other Major Compounds | Reference |

| Cyperus articulatus | Underground parts | Hydrodistillation | 7.28 | α-cadinol (12.07%), trans-pinocarveol (9.86%), cyperene (6.29%) | academicjournals.orgresearchgate.net |

| Cyperus rotundus (Turkish) | Rhizomes | HS-SPME | 0.1 | α-cyperone (0.8-0.9%) | acgpubs.org |

| Cyperus scariosus | Rhizomes | - | Present | Isopatchoulenone, Cyperenol, Patchoulenol | ijcmas.comphytojournal.comamazonaws.comijrpr.comirjponline.org |

While the Cyperus genus is a primary focus, the occurrence of cyperenone in other natural sources is less extensively documented in the provided search results. The compound is generally classified as a sesquiterpene ketone found predominantly in various Cyperus species evitachem.comlookchem.comthegoodscentscompany.comcymitquimica.com. However, sesquiterpenes in general are widely distributed in the plant kingdom, and advanced extraction techniques are applied to isolate them from diverse botanical sources mdpi.com.

Innovative Extraction and Purification Strategies for Cyperenone

The isolation of cyperenone from plant matrices typically involves a combination of extraction and purification techniques designed to separate volatile and semi-volatile compounds.

Hydrodistillation is a widely employed technique for extracting essential oils, which are rich in volatile constituents like cyperenone, from plant materials evitachem.comjntbgri.res.inmdpi.com. This method involves subjecting dried plant parts, such as rhizomes, to steam distillation using apparatus like the Clevenger-type apparatus evitachem.comacademicjournals.org. The process typically yields essential oils containing cyperenone along with other volatile compounds evitachem.com.

Process Details : Air-dried underground parts of plants, such as Cyperus articulatus, are subjected to hydrodistillation for several hours (e.g., 6 hours) using a Clevenger-type apparatus. The oil layer is then separated from the water layer and dried with anhydrous sodium sulfate (B86663) to remove residual water academicjournals.org.

Yields : The yield of essential oils obtained through hydrodistillation can vary significantly depending on the plant species, origin, and specific conditions. For instance, essential oil yields from C. articulatus have been reported around 1.0% (v/w) academicjournals.org. The yield of volatile oil from C. rotundus by hydrodistillation can range from 0.2% to 2.7% depending on the region researchgate.net.

Comparison with other methods : While effective for volatile compounds, hydrodistillation may result in lower yields of certain compounds compared to other advanced methods like Supercritical Fluid Extraction (SFE) for specific sesquiterpenes mdpi.comni.ac.rs.

Following initial extraction, chromatographic techniques are crucial for the purification and isolation of cyperenone from complex essential oil mixtures. These methods leverage differences in compound polarity and size for separation.

Column Chromatography (CC) : This is a common purification step used to isolate cyperenone and other sesquiterpenes from essential oils evitachem.comjntbgri.res.inperfumerflavorist.com. It involves passing the crude extract through a column packed with a stationary phase (e.g., silica (B1680970) gel, alumina) and eluting with solvents of increasing polarity evitachem.comperfumerflavorist.comresearchgate.net. Early studies on C. rotundus oil used alumina (B75360) column chromatography to characterize various sesquiterpenes, including cyperenone perfumerflavorist.com.

High-Performance Liquid Chromatography (HPLC) : HPLC is a more advanced and highly efficient technique for the purification of sesquiterpenoids, including cyperenone, offering high resolution and purity chemfaces.combrieflands.comresearchgate.netmdpi.com. Semi-preparative HPLC, in combination with other chromatographic techniques, has been used for the isolation and identification of sesquiterpenoids from Cyperus rotundus rhizomes chemfaces.com. HPLC is particularly useful for analyzing and quantifying specific constituents in complex mixtures and for isolating pure compounds researchgate.net.

Supercritical Fluid Extraction (SFE) is an innovative and environmentally friendly extraction method that utilizes supercritical fluids, typically carbon dioxide (CO2), as a solvent mdpi.comresearchgate.net. SFE is particularly advantageous for isolating volatile and semi-volatile compounds like sesquiterpenes due to its selectivity and the ability to avoid toxic solvent residues mdpi.comresearchgate.netnih.gov.

Mechanism : SFE operates by manipulating pressure and temperature to control the solvent properties of supercritical CO2, allowing for selective extraction of compounds mdpi.comresearchgate.net. The addition of co-solvents like methanol (B129727) can further enhance the extraction efficiency for certain sesquiterpenes researchgate.netresearchgate.net.

Advantages : SFE offers several benefits, including reduced organic solvent consumption, faster extraction times, and the ability to preserve the chemical integrity of volatile metabolites mdpi.comresearchgate.netnih.gov. It can also provide extracts with unique compositions compared to traditional methods like hydrodistillation ni.ac.rs.

Application for Cyperenone : While direct specific data on SFE for cyperenone isolation is less detailed in the provided results, SFE has been successfully applied to extract sesquiterpenes from Cyperus rotundus and other plant materials acgpubs.orgresearchgate.netresearchgate.net. Studies comparing SFE with hydrodistillation for C. rotundus rhizomes have shown that SFE can offer better selectivity for certain sesquiterpenes, such as α- and β-cyperone acgpubs.org. For example, SFE of chamomile flowers yielded a higher amount of isolate with a unique composition, including sesquiterpene lactones, compared to hydrodistillation ni.ac.rs.

Compound Names and PubChem CIDs

Biosynthesis and Synthetic Strategies of Cyperenone

Elucidation of Cyperenone Biosynthetic Pathways

The biosynthesis of cyperenone, like all sesquiterpenes, originates from the universal isoprenoid pathway. While the specific enzymes responsible for converting the common precursor into the final cyperenone structure in Cyperus rotundus have not been fully characterized, a plausible pathway can be constructed based on well-established principles of terpene biosynthesis in plants.

Isoprenoid Pathway Intermediates and Enzymatic Steps

The journey to cyperenone begins with the synthesis of the fundamental five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two distinct pathways for this purpose: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.

Following their synthesis, one molecule of DMAPP is condensed with two molecules of IPP in a sequential head-to-tail fashion. This reaction is catalyzed by farnesyl diphosphate synthase (FPPS) and yields the key C15 intermediate, farnesyl diphosphate (FPP). FPP is the universal precursor to all sesquiterpenoids.

The biosynthesis of the specific cyperenone skeleton from FPP is hypothesized to proceed in two main stages:

Cyclization by Terpene Synthase (TPS): A specific sesquiterpene synthase catalyzes the complex cyclization of the linear FPP molecule. This process involves the ionization of the diphosphate group to generate a farnesyl carbocation, which then undergoes a series of intramolecular cyclizations and rearrangements. For eudesmane-type sesquiterpenes like cyperenone, this cascade likely forms a bicyclic germacrenyl cation intermediate, which is then further cyclized to produce the characteristic bicyclic eudesmane (B1671778) carbon skeleton.

Post-Cyclization Modification by Cytochrome P450 Monooxygenases (CYPs): After the hydrocarbon scaffold is formed, it is typically decorated with functional groups, primarily through oxidation reactions. Cytochrome P450 monooxygenases are a versatile class of enzymes that introduce hydroxyl groups into the terpene backbone. In the case of cyperenone, a CYP would be responsible for oxidizing a specific position on the eudesmane skeleton, which is then further oxidized to the final ketone functionality, possibly via an alcohol dehydrogenase.

The table below outlines the proposed sequence and key molecular players in the biosynthesis of cyperenone.

| Step | Precursor | Key Intermediate(s) | Enzyme Class (Hypothesized) | Product |

| 1 | Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | Geranyl Diphosphate (GPP) | Farnesyl Diphosphate Synthase (FPPS) | Farnesyl Diphosphate (FPP) |

| 2 | Farnesyl Diphosphate (FPP) | Farnesyl Cation, Bicyclic Intermediates | Sesquiterpene Synthase (TPS) | Eudesmane Hydrocarbon Scaffold |

| 3 | Eudesmane Hydrocarbon Scaffold | Hydroxylated Eudesmane | Cytochrome P450 Monooxygenase (CYP) | Eudesmanol Intermediate |

| 4 | Eudesmanol Intermediate | - | Alcohol Dehydrogenase | Cyperenone |

Genetic and Environmental Regulation of Cyperenone Biosynthesis

The production of sesquiterpenoids like cyperenone in plants is a tightly regulated process, often induced as a defense mechanism against herbivores and pathogens or in response to abiotic stress. While specific research into the regulation of cyperenone biosynthesis is limited, general principles of plant secondary metabolism suggest that its production is influenced by a combination of genetic and environmental cues.

Genetic Regulation: The expression of genes encoding key pathway enzymes, such as terpene synthases and cytochrome P450s, is a critical control point. The presence of specific transcription factors can upregulate these genes in response to internal developmental signals or external stimuli. Transcriptome analyses in various medicinal plants have successfully identified candidate genes involved in sesquiterpene biosynthesis by comparing gene expression levels in different tissues or under different conditions. A similar approach in Cyperus rotundus would be necessary to identify the specific genes controlling cyperenone production.

Environmental Factors: Abiotic stressors are known to significantly impact the yield and composition of essential oils in aromatic plants. Factors such as light intensity, temperature, water availability, and soil nutrient content can modulate the expression of biosynthetic genes and the activity of their corresponding enzymes. For instance, studies on the structurally related sesquiterpene rotundone (B192289) in grapevines have shown that its concentration is negatively correlated with temperature and solar exposure, with the highest levels found in cool and wet seasons. It is plausible that similar environmental variables influence the accumulation of cyperenone in C. rotundus.

Total Synthesis Approaches to Cyperenone and Analogues

The chemical synthesis of cyperenone and its structural relatives, known as eudesmane sesquiterpenoids, has been a subject of interest in organic chemistry. These efforts aim to provide access to these molecules for further study and to develop and showcase new synthetic methodologies.

Retrosynthetic Analysis and Key Reaction Methodologies

Retrosynthetic analysis is a strategy used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For a bicyclic ketone like cyperenone, a common retrosynthetic approach involves disconnections that simplify the fused ring system.

A plausible retrosynthesis for the eudesmane core of cyperenone could begin by disconnecting the en

Advanced Spectroscopic and Chromatographic Characterization in Cyperenone Research

Application of Hyphenated Chromatographic-Mass Spectrometric Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, enabling the analysis of complex mixtures found in natural extracts. These methods are indispensable for both volatile and non-volatile components associated with Cyperenone research.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the qualitative and quantitative analysis of volatile compounds in essential oils and plant extracts. It effectively separates volatile components, which are then identified by their characteristic mass fragmentation patterns and comparison with spectral libraries thegoodscentscompany.comnih.govcdutcm.edu.cn.

Cyperenone has been identified as a major constituent in the volatile oil of Cyperus rotundus and Cyperus scariosus nih.govnih.govnih.gov. For instance, in one study, Cyperenone constituted 22.4% of the essential oil from C. rotundus nih.gov. In another investigation, Cyperenone was found to be a major component, accounting for 27.14% in a volatile oil mixture thegoodscentscompany.com. The identification process in GC-MS involves comparing relative retention indices (RRI) with homologous n-alkanes, analyzing mass fragmentation data, and utilizing computerized library searches, such as those from NIIST and Wiley thegoodscentscompany.com.

Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS has also been employed to analyze volatile compounds directly from raw C. rotundus rhizomes, identifying components like cyperene (B49723), α-copaene, and α-ylangene, and revealing variations in composition based on temperature nih.gov.

| Technique | Application in Cyperenone Research | Key Findings/Components Identified | Source |

|---|---|---|---|

| GC-MS | Analysis of volatile compounds in essential oils. | Cyperenone (e.g., 22.4% in C. rotundus essential oil, 27.14% in XS volatile oil), cyperene, α-copaene, α-ylangene, other sesquiterpenoids. | nih.govnih.govnih.govthegoodscentscompany.comnih.gov |

| HS-SPME-GC-MS | Direct analysis of headspace volatiles from plant materials. | Volatile profiles of C. rotundus rhizomes, showing variations in component percentages with temperature. | cdutcm.edu.cnnih.govjcdr.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Component Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred analytical technique for the analysis of non-volatile components, including flavonoids, triterpenoids, iridoid glycosides, and alkaloids thegoodscentscompany.com. In Cyperenone research, LC-MS has been instrumental in the identification of a wide range of sesquiterpenoids from Cyperus rotundus extracts nih.gov. Bioactivity-guided fractionation, a strategy that links biological activity to specific compounds, often utilizes LC-MS for the isolation and identification of active constituents nih.gov.

Advanced LC-MS techniques, such as LC-MS/MS (tandem mass spectrometry) and LC-NMR, are also employed for more in-depth phytochemical investigations, providing detailed structural information through fragmentation patterns and direct coupling with NMR thegoodscentscompany.comscdi-montpellier.fr. Comprehensive metabolite profiling of Cyperus conglomeratus, for instance, has been performed using UPLC-qTOF-MS, leading to the identification of numerous compounds based on accurate mass, isotopic distribution, and fragmentation patterns rsc.org.

| Technique | Application in Cyperenone Research | Information Gained | Source |

|---|---|---|---|

| LC-MS | Analysis of non-volatile components in extracts. | Identification of sesquiterpenoids, flavonoids, triterpenoids, iridoid glycosides, and alkaloids. | thegoodscentscompany.comnih.gov |

| LC-MS/MS | Detailed structural elucidation of non-volatile compounds. | Provides fragmentation patterns for robust identification and confirmation of structures. | thegoodscentscompany.comrsc.org |

| UPLC-qTOF-MS | Comprehensive metabolite profiling. | Accurate mass, isotopic distribution, and fragmentation patterns for compound identification. | rsc.org |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous elucidation of chemical structures, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule nih.govthegoodscentscompany.comnih.govuni.lunih.govuni.lu.

1D and 2D NMR Methodologies for Complex Structure Elucidation

For complex natural products like Cyperenone, both one-dimensional (1D) and two-dimensional (2D) NMR methodologies are indispensable. 1D NMR spectra, including ¹H NMR and ¹³C NMR, provide initial insights into the number and types of protons and carbons present, as well as their chemical environments nih.govthegoodscentscompany.comuni.lunih.govuni.lu.

To unravel more intricate structural details, 2D NMR techniques are employed:

¹H-¹H Correlation Spectroscopy (COSY): Reveals proton-proton spin-spin couplings, indicating adjacent protons within the molecular structure thegoodscentscompany.comthegoodscentscompany.com.

Heteronuclear Single Quantum Coherence (HSQC) / Heteronuclear Multiple Quantum Coherence (HMQC): Establish one-bond correlations between protons and their directly attached carbons, crucial for assigning proton and carbon signals thegoodscentscompany.comuni.luthegoodscentscompany.com.

Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range correlations between protons and carbons separated by two or three bonds, which is vital for establishing connectivity across quaternary carbons and ring systems thegoodscentscompany.comuni.lu.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): Provide information about spatial proximity between protons, regardless of bond connectivity, aiding in the determination of relative stereochemistry and conformation thegoodscentscompany.comnih.govthegoodscentscompany.com.

These combined NMR approaches have been successfully applied to establish the structures of numerous sesquiterpenoids isolated from Cyperus species, including Cyperenone and related compounds like cyperolone, α- and β-rotunol, and isocyperol nih.govnih.govthegoodscentscompany.comnih.govnih.gov.

| NMR Technique | Type | Information Provided | Source |

|---|---|---|---|

| 1H NMR | 1D | Number of protons, chemical environment, coupling patterns. | nih.govthegoodscentscompany.comuni.lunih.govuni.lu |

| 13C NMR | 1D | Number of carbons, chemical environment (e.g., sp2, sp3, carbonyl). | nih.govthegoodscentscompany.comuni.lunih.govuni.lu |

| COSY | 2D | Proton-proton connectivity (through bonds). | thegoodscentscompany.comthegoodscentscompany.com |

| HSQC/HMQC | 2D | One-bond proton-carbon connectivity. | thegoodscentscompany.comuni.luthegoodscentscompany.com |

| HMBC | 2D | Long-range proton-carbon connectivity (2-3 bonds). | thegoodscentscompany.comuni.lu |

| NOESY/ROESY | 2D | Spatial proximity of protons (through space), aiding in stereochemistry. | thegoodscentscompany.comnih.govthegoodscentscompany.com |

Advanced NMR Techniques in Cyperenone Derivative Analysis

Beyond standard 1D and 2D methods, advanced NMR techniques are increasingly utilized for the structural characterization of highly complex natural compounds and their synthetic derivatives uni.luuni.luidrblab.cn. These techniques can overcome challenges such as spectral overlap and low sample concentration. Advanced pulse sequences and data processing methods facilitate the discernment of degenerate transitions, enable rapid data acquisition, and support chiral analysis idrblab.cn. While specific examples for Cyperenone derivatives are not detailed in the provided information, the general application of these advanced methods is crucial for confirming subtle structural variations and absolute configurations within the diverse array of sesquiterpenoids found in Cyperus species nih.govnih.gov.

Complementary Spectroscopic Methods in Cyperenone Analysis

In addition to chromatographic-mass spectrometric techniques and NMR, other spectroscopic methods provide valuable complementary information for the comprehensive analysis of Cyperenone.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental technique used to identify functional groups present in a molecule by measuring the absorption of infrared light due to molecular vibrations massbank.euuni.luhmdb.canih.gov. For Cyperenone and related sesquiterpenoids, IR spectra can confirm the presence of characteristic functional groups such as carbonyl (C=O) and carbon-carbon double bonds (C=C), as well as C-H stretching and bending vibrations nih.govnih.govthegoodscentscompany.comnih.gov. The "fingerprint region" (below 1500 cm⁻¹) is particularly useful for identifying specific compounds due to its unique absorption patterns hmdb.ca.

| Spectroscopic Method | Principle | Information Provided | Source |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Measures molecular vibrations upon IR light absorption. | Identification of functional groups (e.g., C=O, C=C, O-H), structural fingerprinting. | nih.govnih.govthegoodscentscompany.commassbank.euuni.luhmdb.canih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample, which is primarily due to electronic transitions within chromophores and conjugated systems uni.luwikipedia.orgthegoodscentscompany.comcdutcm.edu.cnuni-goettingen.de. For Cyperenone, which contains a ketone and potentially conjugated double bonds, UV-Vis spectra can provide information about the presence and extent of conjugation (e.g., π→π* transitions) and can be used for quantitative analysis nih.govthegoodscentscompany.comuni.luwikipedia.orgcdutcm.edu.cn.

| Spectroscopic Method | Principle | Information Provided | Source |

|---|---|---|---|

| UV-Vis Spectroscopy | Measures absorbance/transmittance of UV-Vis light. | Detection of chromophores and conjugated systems, quantitative analysis, purity assessment. | nih.govthegoodscentscompany.comuni.luwikipedia.orgthegoodscentscompany.comcdutcm.edu.cnuni-goettingen.de |

High-Resolution Mass Spectrometry (HRMS): While often coupled with chromatography, HRMS is a standalone powerful technique for determining the exact molecular weight and elemental composition of a compound with high precision nih.govscdi-montpellier.frthegoodscentscompany.comuni.lu. It provides crucial information for confirming the molecular formula of Cyperenone and its derivatives. Analysis of fragmentation patterns in the mass spectrum further aids in elucidating structural features by revealing how the molecular ion breaks apart into smaller, characteristic fragments nih.govscdi-montpellier.frctdbase.orgmetabolomicsworkbench.org. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are commonly used in the characterization of natural products from Cyperus rotundus thegoodscentscompany.com.

| Spectroscopic Method | Principle | Information Provided | Source |

|---|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio of ions with high accuracy. | Exact molecular weight, elemental composition, fragmentation patterns for structural insights. | nih.govnih.govscdi-montpellier.frthegoodscentscompany.comuni.luctdbase.orgmetabolomicsworkbench.org |

Compound Names and PubChem CIDs

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a fundamental tool for identifying functional groups within a molecule by detecting characteristic vibrational modes. For Cyperenone, as a ketone, a prominent absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the IR spectrum. Typically, the C=O stretch for saturated ketones appears above 1705 cm⁻¹. While general studies on Cyperus rotundus extracts, which contain Cyperenone, utilize IR spectroscopy for structural elucidation, specific, detailed IR absorption peaks solely attributable to isolated Cyperenone are not extensively reported in the provided literature. chemfaces.comlibretexts.orgspectroscopyonline.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly useful for compounds containing chromophores (groups that absorb light in the UV or visible region). uomustansiriyah.edu.iqnanopartz.comumn.educhemguide.co.ukmsu.edu For Cyperenone, UV-Vis spectroscopy would typically be employed to determine its maximum absorption wavelength (λmax), which can indicate the presence of conjugated systems or specific functional groups. Similar to IR spectroscopy, while UV-Vis is a standard technique used in the structural elucidation of compounds isolated from Cyperus species, specific λmax values for pure Cyperenone are not explicitly detailed in the search results. chemfaces.com

Chiroptical Spectroscopy for Stereochemical Assignments

Chiroptical spectroscopy, encompassing techniques such as Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD), and Vibrational Circular Dichroism (VCD), is indispensable for determining the absolute configuration (AC) of chiral molecules like Cyperenone. mdpi.comnih.govfaccts.demdpi.comspectroscopyeurope.com These methods measure the differential absorption or rotation of left and right circularly polarized light by a chiral sample, providing unique spectral signatures related to its three-dimensional structure. faccts.de

The absolute configuration of Cyperenone is established as (1R,7R,10R)-4,10,11,11-tetramethyltricyclo[5.3.1.01,5]undec-4-en-3-one. wikipedia.orgidrblab.cn This precise stereochemical assignment is often achieved through a combination of experimental chiroptical data and advanced computational methods. For instance, the optical rotation of Cyperenone has been reported to range from -15.00° to -2.00°. e-robertet.com

The determination of absolute configuration for natural products, especially those with complex structures, frequently involves comparing experimental ECD spectra with theoretically calculated spectra using quantum chemical methods. mdpi.comnih.govfaccts.demdpi.com

Chemometric and Computational Approaches in Cyperenone Analytical Research

Chemometric and computational approaches play an increasingly vital role in Cyperenone research, offering powerful tools for data analysis, structural prediction, and understanding complex chemical systems.

Chemometrics involves the application of statistical and mathematical methods to chemical data, allowing for the extraction of meaningful information from complex analytical results. In the context of Cyperenone, chemometrics has been applied to analyze the chemical composition of essential oils from Cyperus species, such as Cyperus rotundus. jntbgri.res.inresearchgate.netmdpi.com Cyperenone is often a major constituent in these essential oils, with reported concentrations reaching up to 22.4% in some C. rotundus essential oil samples. chemfaces.com Chemometric analyses can help in discriminating the geographical origin of plant materials, correlating chemical composition with biological activities, or identifying patterns within complex chromatographic profiles. jntbgri.res.inresearchgate.netmdpi.com

Computational chemistry, particularly Density Functional Theory (DFT), is extensively utilized in Cyperenone research for various purposes. researchgate.netresearchgate.netnih.govescholarship.org These methods enable the meticulous generation and optimization of 3D structures, providing accurate representations of molecular geometries. libretexts.orgnih.gov For chiral compounds like Cyperenone, DFT calculations are crucial for predicting chiroptical properties, such as ECD spectra, which can then be compared with experimental data to confirm or assign absolute configurations. mdpi.comnih.govfaccts.demdpi.com This integration of theoretical calculations with experimental chiroptical spectroscopy is a powerful strategy for definitive stereochemical assignments, especially for molecules where traditional methods like X-ray crystallography might be challenging due to non-crystalline forms or limited sample availability. nih.govspectroscopyeurope.com

Molecular and Cellular Mechanisms of Cyperenone S Biological Activities in Vitro

Investigation of Cyperenone's Antioxidant Mechanisms

The antioxidant activity of cyperenone is a key aspect of its biological profile. It mitigates oxidative stress through direct interaction with reactive oxygen species (ROS) and by interfering with the processes they initiate, such as lipid peroxidation.

Cyperus rotundus rhizome extracts, which are rich in cyperenone and its isomer α-cyperone, have demonstrated significant free radical scavenging capabilities in various in vitro assays. nih.govsemanticscholar.orgnih.gov The primary mechanism involves the donation of hydrogen atoms or electrons to neutralize unstable free radicals, thereby preventing them from damaging cellular components. ugm.ac.idnih.gov

Research has utilized the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay, a common method for evaluating antioxidant activity, to demonstrate the potent scavenging effects of these extracts. nih.govnih.govwisdomlib.org The extracts effectively scavenge superoxide (B77818) anions, hydroxyl radicals, and nitric oxide (NO) in a concentration-dependent manner. nih.govsemanticscholar.org The essential oil of C. rotundus, containing α-cyperone as a major component (38.46%), has been specifically noted for its excellent antioxidant activity. nih.gov This suggests that cyperenone is a significant contributor to the observed free radical scavenging properties of the plant's extracts. nih.gov

| Extract/Compound Source | Assay Type | Observed Effect | Reference |

|---|---|---|---|

| Hydroalcoholic extract of C. rotundus (CRE) | DPPH Scavenging | Powerful free radical scavenging activity. | nih.gov |

| Hydroalcoholic extract of C. rotundus (CRE) | Superoxide Anion Scavenging | Exhibited strong scavenging activity. | nih.gov |

| Ethanol extract of C. rotundus rhizomes (CRRE) | Nitric Oxide (NO) Radical Scavenging | Showed scavenging effect in a concentration-dependent manner. | semanticscholar.org |

| Ethanol extract of C. rotundus rhizomes (CRRE) | Hydroxyl Radical Scavenging | Demonstrated concentration-dependent scavenging. | semanticscholar.org |

| Ethyl acetate (B1210297) extract of C. rotundus | DPPH Scavenging | Showed high inhibition percentage (71% at 125 µg/ml). | wisdomlib.org |

| Essential oil of C. rotundus (38.46% α-cyperone) | General Antioxidant Activity | Demonstrated excellent antioxidant properties and protective effects against DNA damage. | nih.gov |

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage. gsartor.orgwikipedia.org A key indicator of this process is the formation of malondialdehyde (MDA), a reactive aldehyde that can be measured as a thiobarbituric acid reactive substance (TBARS). nih.govnih.govlibios.frspringernature.com

Extracts from Cyperus rotundus containing cyperenone have been shown to effectively inhibit lipid peroxidation in in vitro models. nih.govsemanticscholar.org Studies using rat liver and brain mitochondria homogenates demonstrated that these extracts prevent Fe²⁺/ascorbate-induced lipid peroxidation in a dose-dependent manner. nih.govsemanticscholar.org This protective effect is attributed to the ability of the antioxidant compounds within the extract, such as cyperenone, to interrupt the free radical chain reactions that drive lipid peroxidation. semanticscholar.orgresearchgate.netnih.gov By neutralizing the radicals, cyperenone helps maintain the structural integrity of cellular membranes. mdpi.com

Anti-inflammatory Actions and Associated Signaling Pathways of Cyperenone

Cyperenone exerts significant anti-inflammatory effects by modulating cellular signaling pathways that are crucial for the inflammatory response. It targets the production of inflammatory molecules and the activity of transcription factors that regulate their expression.

Pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key mediators of inflammation. nih.govpan.olsztyn.pl Research has shown that α-cyperone can potently suppress the production of these cytokines. In studies involving rat chondrocytes stimulated with Interleukin-1β (IL-1β), α-cyperone abolished the production of both IL-6 and TNF-α in a dose-dependent manner. nih.gov Similarly, in lipopolysaccharide (LPS)-stimulated periodontal ligament stem cells, α-cyperone treatment led to a decrease in the release of inflammatory cytokines. researchgate.net

| Cell Type | Inflammatory Stimulus | Compound | Effect on Cytokine Production | Reference |

|---|---|---|---|---|

| Isolated Rat Chondrocytes | IL-1β | α-Cyperone (0.75, 1.5, or 3 μM) | Dose-dependently abolished the production of IL-6 and TNF-α. | nih.gov |

| RAW 264.7 Macrophages | LPS | α-Cyperone | Downregulated the production and mRNA expression of IL-6. | nih.gov |

| Periodontal Ligament Stem Cells (PDLSCs) | LPS | α-Cyperone | Decreased the release of inflammatory cytokines. | researchgate.net |

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins (B1171923), which are key inflammatory mediators. mdpi.comphcog.commdpi.com The expression of COX-2 is largely regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov In vitro studies have consistently demonstrated that α-cyperone significantly inhibits the expression of COX-2 at both the mRNA and protein levels in cells stimulated with inflammatory agents like LPS or IL-1β. nih.govnih.gov

The primary mechanism for this inhibition is the negative regulation of the NF-κB signaling pathway. nih.govnih.gov α-Cyperone has been shown to suppress the transcriptional activity of NF-κB by blocking the nuclear translocation of its p65 subunit. nih.govnih.gov By preventing p65 from moving into the nucleus, α-cyperone inhibits the transcription of NF-κB target genes, including those encoding for COX-2, IL-6, and TNF-α, thereby halting the inflammatory cascade. nih.govnih.gov

Toll-like receptors (TLRs) are a class of proteins that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). plos.orgnih.govresearchgate.net Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of Toll-like Receptor 4 (TLR4). researchgate.netyoutube.com The activation of TLR4 initiates a downstream signaling cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. researchgate.netyoutube.com

Several in vitro studies investigating the anti-inflammatory effects of α-cyperone use LPS to induce an inflammatory response. researchgate.netnih.govmdpi.com The finding that α-cyperone can ameliorate LPS-induced inflammation and apoptosis in periodontal ligament stem cells specifically by blocking the TLR4/NF-κB signaling pathway provides direct evidence of its interaction with this receptor pathway. researchgate.net Furthermore, molecular docking analyses have revealed that α-cyperone can bind to key downstream signaling proteins such as p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), which are part of the mitogen-activated protein kinase (MAPK) cascades activated by inflammatory stimuli. nih.gov

There is currently no direct scientific evidence from the reviewed literature detailing an interaction between cyperenone and the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is primarily involved in angiogenesis. mdpi.comnih.govresearchgate.netbio-rad.com

Antiproliferative and Cytotoxic Effects of Cyperenone in Cancer Cell Models

Cyperenone has been investigated for its potential as an anticancer agent, with in vitro studies exploring its cytotoxic and antiproliferative effects on various cancer cell lines. The primary mechanisms underlying these effects appear to be the induction of programmed cell death (apoptosis), interference with the cell division cycle, and the targeting of specific cellular components essential for cancer cell survival and proliferation.

Induction of Apoptosis and DNA Fragmentation

Apoptosis is a form of programmed cell death that plays a crucial role in eliminating damaged or cancerous cells. A hallmark of apoptosis is the fragmentation of nuclear DNA into smaller pieces. While direct studies specifically detailing the induction of apoptosis and DNA fragmentation by purified cyperenone are limited in the available literature, the broader context of related compounds and plant extracts containing cyperenone suggests this is a likely mechanism of its anticancer activity.

For instance, studies on other natural compounds have demonstrated the ability to induce apoptosis in cancer cells, characterized by a "ladder" pattern of DNA fragments on an agarose (B213101) gel. nih.gov This process is often initiated through the activation of a cascade of enzymes called caspases, which are central to the execution of apoptosis. researchgate.net The activation of these cellular pathways leads to the systematic dismantling of the cell, including the breakdown of its genetic material. nih.govwikipedia.org

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Therapeutic agents that can halt the cell cycle at specific checkpoints (G1, S, G2, or M phase) are of significant interest in cancer research.

While specific data on cyperenone's effect on the cell cycle in the requested cancer cell lines is not extensively detailed in the provided search results, related compounds have been shown to induce cell cycle arrest. For example, some studies have shown that certain compounds can cause an accumulation of cells in the G2/M phase of the cell cycle in HCT-116 and HeLa cells. researchgate.net Another study on HCT-116 cells demonstrated that a different compound induced cell cycle arrest at both the G1 and G2/M phases. researchgate.netnih.gov In HepG2 cells, a natural compound was found to induce G1 cell cycle arrest. nih.gov These findings with other molecules suggest that a potential mechanism of action for cyperenone could involve interference with the cell cycle machinery, thereby preventing cancer cell division.

Target Identification in Cancer Cell Lines (e.g., Neuroblastoma, HCT-116, HepG2)

The identification of specific molecular targets of an anticancer compound is crucial for understanding its mechanism of action and for the development of targeted therapies. For cyperenone, the precise molecular targets within cancer cells are still an area of active investigation.

In the context of the specified cell lines, research on other compounds provides insights into potential pathways that cyperenone might affect. For example, in HepG2 and HCT-116 cells, the induction of apoptosis by a quercetin-zinc (II) complex was associated with the caspase pathway. While this does not directly implicate cyperenone, it highlights a common pathway targeted by anticancer compounds in these cell lines.

Antiviral Activities and Mechanisms of Cyperenone and its Analogues

Beyond its potential anticancer effects, cyperenone and its analogues have demonstrated promising antiviral activities. Research in this area has particularly focused on the influenza virus, a significant human pathogen.

Inhibition of Viral Replication Stages (e.g., Entry Inhibition for Cyperenoic Acid)

A key analogue of cyperenone, cyperenoic acid, has been identified as a potent inhibitor of the influenza A virus. nih.gov Mechanistic studies have revealed that cyperenoic acid exerts its antiviral effect by targeting the early stages of the viral replication cycle, specifically viral entry into the host cell. nih.gov By blocking this initial and critical step, the virus is unable to establish an infection. nih.gov

The inhibitory concentration (IC₅₀) values for cyperenoic acid against different strains of influenza A virus highlight its potent activity.

| Influenza A Virus Strain | IC₅₀ (μM) |

| H1N1 | 0.12 - 15.13 |

| H3N2 | 0.12 - 15.13 |

| H9N2 | 0.12 - 15.13 |

This table summarizes the range of IC₅₀ values for cyperenoic acid against various influenza A virus strains, demonstrating its potent in vitro antiviral activity. nih.gov

Identification of Viral Protein Targets (e.g., Hemagglutinin)

The primary molecular target of cyperenoic acid in the influenza virus has been identified as hemagglutinin (HA). nih.gov Hemagglutinin is a glycoprotein (B1211001) found on the surface of the influenza virus that is essential for binding to host cell receptors and for the subsequent fusion of the viral envelope with the host cell membrane, allowing the viral genome to enter the cell. mdpi.comexplorationpub.combenthamscience.com

The biological activities of cyperenone, a sesquiterpene found in plants such as Cyperus rotundus, have been a subject of scientific investigation. In vitro studies have begun to elucidate the molecular and cellular mechanisms through which cyperenone exerts its effects, particularly focusing on its interactions with various enzymes. These studies provide a foundational understanding of its potential therapeutic applications.

Enzyme Modulation and Inhibition Studies with Cyperenone

Cyperenone has been identified as a significant constituent in extracts of Cyperus rotundus, which have demonstrated inhibitory activity against several key enzymes. While direct enzymatic assays on isolated cyperenone are not extensively documented in the currently available literature, the effects of extracts rich in this compound provide strong inferential evidence of its modulatory capabilities. The primary enzymes of interest in these studies include cyclooxygenase-2 (COX-2), acetylcholinesterase (AChE), and α-glucosidase.

Investigation of Enzyme Active Site Interactions

The interaction of a compound with the active site of an enzyme is crucial for its inhibitory activity. The active site is a specific region of the enzyme where substrate molecules bind and undergo a chemical reaction. nih.govnih.govresearchgate.net The unique three-dimensional structure of the active site, formed by specific amino acid residues, dictates its substrate specificity. nih.govnih.govresearchgate.net Inhibitors can bind to this site, preventing the substrate from binding and thus blocking the enzyme's activity.

Molecular docking studies have been employed to predict the binding modes of compounds from Cyperus rotundus with the active sites of relevant enzymes. For instance, in silico analyses of compounds from this plant with acetylcholinesterase have shown interactions with key residues in the enzyme's active site. plos.orgmdpi.comnih.gov Similarly, docking studies of natural compounds with the COX-2 enzyme have revealed potential binding patterns within its active site, often involving hydrogen bonding and hydrophobic interactions with critical amino acid residues such as TYR 385 and SER 530. physchemres.org

While direct molecular docking studies specifically for cyperenone with these enzymes are not widely available, the presence of cyperenone as a major component in active extracts suggests it likely contributes significantly to the observed enzyme inhibition. The lipophilic nature of cyperenone would facilitate its entry into the hydrophobic active sites of enzymes like COX-2.

Table 1: Investigated Enzyme Targets of Compounds from Cyperus rotundus

| Enzyme Target | Potential Interaction | Implication |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Inhibition of prostaglandin (B15479496) synthesis | Anti-inflammatory effects |

| Acetylcholinesterase (AChE) | Inhibition of acetylcholine (B1216132) breakdown | Neurological applications |

| α-Glucosidase | Inhibition of carbohydrate digestion | Anti-hyperglycemic effects |

This table is based on studies of extracts from Cyperus rotundus, in which cyperenone is a major constituent.

Kinetic Characterization of Cyperenone-Enzyme Interactions

Enzyme kinetics studies are essential to understand the mechanism of inhibition, providing data on parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki). These parameters help to classify the type of inhibition (e.g., competitive, non-competitive, or mixed).

Currently, there is a lack of specific kinetic studies published for pure cyperenone with enzymes like COX-2, acetylcholinesterase, or α-glucosidase. Research on extracts from Cyperus rotundus has indicated inhibitory effects, but without isolating the kinetic parameters for cyperenone itself. For example, studies on other natural compounds have utilized Lineweaver-Burk plots to determine the mode of enzyme inhibition. mdpi.comjaper.in Such analyses are crucial to fully characterize the inhibitory potential of cyperenone and would be a valuable area for future research.

Neurobiological and Analgesic Mechanisms of Cyperenone

The potential neurobiological and analgesic effects of cyperenone are primarily linked to its anti-inflammatory properties, particularly the inhibition of the COX-2 enzyme and its subsequent impact on prostaglandin synthesis. Prostaglandins are key mediators of pain and inflammation.

Modulation of Neurotransmitter Systems and Receptors

Direct evidence for the modulation of neurotransmitter systems and receptors by cyperenone is limited in the current scientific literature. The central nervous system effects of many compounds are mediated through their interaction with neurotransmitter receptors, such as those for serotonin (B10506) and dopamine. nih.govnih.govbiorxiv.org However, specific binding assays or functional studies detailing cyperenone's interaction with these receptors have not been extensively reported. The analgesic effects observed with extracts containing cyperenone are more clearly attributable to peripheral mechanisms, such as the inhibition of inflammatory mediators, rather than direct central nervous system receptor modulation.

Exploration of Analgesic Pathways (e.g., TRPV1 protein, prostaglandin synthesis)

The analgesic properties of compounds are often investigated through their effects on specific pain pathways. One such pathway involves the Transient Receptor Potential Vanilloid 1 (TRPV1) protein, a key receptor in pain perception that is activated by stimuli such as heat and capsaicin. mdpi.comwikipedia.orgnih.gov Some natural compounds have been identified as TRPV1 antagonists, blocking the activation of this receptor and thereby reducing pain signals. mdpi.comwikipedia.orgnih.gov While the direct interaction of cyperenone with TRPV1 has not been definitively established, the anti-inflammatory context in which it is studied suggests this as a plausible area for its analgesic action.

The most substantiated analgesic mechanism for compounds related to cyperenone is the inhibition of prostaglandin synthesis. Cyclooxygenase (COX) enzymes, particularly COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are potent inflammatory and pain mediators. physchemres.orgjaper.inresearchgate.netisfcppharmaspire.comnih.gov By inhibiting COX-2, the production of prostaglandins like prostaglandin E2 (PGE2) is reduced, leading to a decrease in inflammation and pain. researchgate.netnih.govnih.gov This mechanism is the basis for the action of nonsteroidal anti-inflammatory drugs (NSAIDs). The demonstrated inhibition of COX-2 by extracts rich in cyperenone strongly suggests that its analgesic effects are mediated, at least in part, through the suppression of prostaglandin synthesis.

Structure Activity Relationship Studies and Rational Design of Cyperenone Derivatives

Correlating Cyperenone Structural Motifs with Biological Potency

Cyperenone, as a major constituent of essential oils from Cyperus species, has been implicated in various biological activities. For instance, the essential oil of Cyperus rotundus, rich in Cyperenone (up to 22.4%), has demonstrated significant anti-gastric ulcer activity. This effect is partly attributed to its ability to reduce inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and cyclooxygenase-2 (COX-2), alongside providing analgesic effects. chemfaces.comnaturalproducts.net This suggests that the structural motifs within Cyperenone contribute to these anti-inflammatory and analgesic properties.

Furthermore, Cyperotundone (B1251852) (Cyperenone) has shown promise in combination therapies, where its co-administration with adriamycin significantly inhibited the growth of MCF-7 breast cancer cells. This synergistic effect was observed through the promotion of cell cycle arrest and apoptosis, indicating that Cyperenone may enhance the sensitivity of cancer cells to chemotherapy. core.ac.uk

Specific structural variations of Cyperenone have also been investigated for their biological impact. For example, 1,2-dehydro-α-cyperone, a sesquiterpenoid derivative, along with Cyperotundone, was identified from Cyperus articulatus hexane (B92381) extract and exhibited significant antiseizure activity. chemfaces.com This highlights how subtle changes in the Cyperenone scaffold can influence its pharmacological profile. While detailed quantitative structure-activity relationship (QSAR) studies specifically mapping individual structural motifs of Cyperenone to precise changes in potency are less extensively documented in the provided literature, the observed activities of Cyperenone and its close derivatives underscore the importance of its core sesquiterpenoid structure for biological efficacy.

Synthetic Modification Strategies for Enhanced Activity and Specificity

Synthetic modification strategies are employed to optimize the biological activity, specificity, and other pharmacological properties of lead compounds. These strategies involve introducing new chemical groups or altering existing ones on the parent molecule. researchgate.neteurofinsdiscovery.com While general principles of synthetic modification are widely applied in medicinal chemistry, specific detailed strategies for enhancing Cyperenone's activity are emerging.

The fact that Cyperenone can be obtained through artificial synthesis researchgate.net opens avenues for the systematic creation of its derivatives. In broader medicinal chemistry, electron-donating groups like hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) have been shown to enhance hydrogen bonding interactions with target binding sites, leading to stronger enzyme inhibition and improved solubility and bioavailability. mdpi.com Such principles can be applied to Cyperenone to design analogues with improved therapeutic profiles.

The design of novel Cyperenone analogues often involves modifying its sesquiterpenoid backbone or introducing functional groups to modulate its interactions with biological targets. An example of such synthetic endeavor is the reported novel synthesis of (-)-10-epi-α-cyperone. mdpi.com The identification of naturally occurring analogues like 1,2-dehydro-α-cyperone, which possesses antiseizure activity, further inspires the rational design and synthesis of new derivatives with targeted biological effects. chemfaces.com

Stereochemistry plays a critical role in determining the biological activity of chiral molecules like Cyperenone. Different stereoisomers of a compound can exhibit distinct pharmacological profiles due to their unique three-dimensional interactions with biological receptors. The existence of various stereoisomers, such as alpha-Cyperone (CID 6452086) and (+)-alpha-Cyperone (CID 12069824), and beta-Cyperone (CID 6428385), highlights the potential for stereochemical influences on their activities. While the provided literature does not offer direct comparative studies on the biological activities of different stereoisomers of Cyperenone itself, the general importance of stereochemistry in terpene cyclizations and drug stability is well-recognized in the field. [15, 21, 31 (from previous search)] Future research focusing on the comparative biological evaluation of Cyperenone stereoisomers would be valuable in elucidating these specific relationships.

Computational Chemistry and Molecular Docking in Cyperenone Drug Discovery Research

Computational chemistry, particularly molecular docking, has become an indispensable tool in modern drug discovery, accelerating the process by predicting the binding interactions between small molecules (ligands) and their macromolecular targets (receptors). [3, 5, 6, 7, 19 (from previous search), 22 (from previous search), 24 (from previous search)] This approach allows researchers to virtually screen vast libraries of compounds, optimize lead structures, and gain insights into binding mechanisms at an atomic level. [3, 5, 19 (from previous search), 24 (from previous search)]

For Cyperenone, molecular docking studies have been specifically applied to investigate its potential as an inhibitor of Staphylococcus aureus tyrosyl-tRNA synthetase (TyrRS). In one study, Cyperotundone (Cyperenone) demonstrated a comparable docking score of -6.2 kcal/mol against S. aureus TyrRS, which is very close to that of the standard antibacterial drug chloramphenicol (B1208) (-6.3 kcal/mol). This suggests a similar binding affinity to the target enzyme. Further analysis revealed that Cyperenone, like many other essential oil metabolites, primarily stabilizes its interaction with S. aureus TyrRS through pi-interactions rather than hydrogen bonding.

This application of molecular docking provides critical insights into the potential mechanism of action of Cyperenone as an antibacterial agent and guides the design of more potent derivatives. The ability to visualize and predict these molecular interactions in a 3D format is a crucial step in identifying and optimizing drug candidates.

Table 1: Molecular Docking Scores of Cyperotundone and Reference Drug against S. aureus TyrRS

| Compound | Target Enzyme | Docking Score (kcal/mol) | Primary Interaction Type |

| Cyperotundone | S. aureus TyrRS | -6.2 | Pi-interactions |

| Chloramphenicol | S. aureus TyrRS | -6.3 | (Not specified as pi-interactions) |

| Data derived from. |

In addition to docking, molecular dynamics (MD) simulations, though not directly reported for Cyperenone itself in the provided context, are often integrated with docking to study the conformational dynamics and stability of protein-ligand complexes. This comprehensive computational approach helps in envisaging the structural framework required for designing effective drug candidates.

Ecological and Chemotaxonomic Significance of Cyperenone

Role of Cyperenone in Plant Chemical Ecology

Cyperenone plays a significant role in the intricate chemical interactions that govern plant survival and community dynamics. As a secondary metabolite, it contributes to the plant's defense strategies and its competitive interactions within its environment.

Defense Mechanisms Against Herbivory and Pathogens

Cyperenone, as a sesquiterpenoid, contributes to the defense mechanisms of plants against herbivores and pathogens. Terpenes, a broad class of compounds to which sesquiterpenes belong, are known to deter herbivores and protect against pathogens thegoodscentscompany.com. The essential oil derived from the rhizomes of Cyperus rotundus, which contains Cyperenone, has demonstrated potent insecticidal activities against various pests, including the booklouse Liposcelis bostrychophila researchgate.net.

While direct studies on Cyperenone's isolated antimicrobial activity are emerging, related compounds found alongside it in Cyperus species provide insights. For instance, alpha-cyperone, a major component in the essential oil of C. rotundus, has exhibited fungicidal activity against different Candida species and can reduce the capsule thickness of Cryptococcus neoformans, a human fungal pathogen nih.govmdpi.com. The presence of such bioactive sesquiterpenes suggests a collective defensive role within the plant's chemical arsenal. Cyperenone itself has been noted for its potential antimicrobial properties lookchem.comcymitquimica.com.

Allelopathic Interactions in Plant Communities

Allelopathy, the direct or indirect harmful effect of one plant on another through the production of chemical compounds, is another ecological role attributed to Cyperenone [previous search result 10, 22]. Research has shown that Cyperenone, alongside other compounds such as Cyperone and β-selinene, isolated from the tubers of purple nutsedge (Cyperus rotundus), can inhibit the germination and root growth of various crop plants [previous search result 10]. This inhibitory effect highlights Cyperenone's contribution to the competitive success of Cyperus species in plant communities by suppressing the growth of neighboring vegetation. Aqueous extracts of C. rotundus have also been observed to significantly reduce the germination and seedling growth of black gram cdutcm.edu.cn.

Cyperenone as a Chemotaxonomic Marker within Cyperaceae

The chemical composition of plants, including the presence and concentration of specific compounds like Cyperenone, serves as a valuable tool in chemotaxonomy—the classification of organisms based on their chemical constituents.

Biogeographical Variations in Cyperenone Content

The content of Cyperenone can exhibit biogeographical variations, reflecting environmental influences and genetic diversity across different populations of Cyperaceae species. Studies on the essential oils of Cyperus rotundus from various parts of the world have revealed significant differences in their volatile chemical profiles, which are utilized for chemosystematic purposes [previous search result 5, 9]. Cyperenone is a key component contributing to these variations.

For example, in the essential oil from the underground parts of Cyperus articulatus collected in Congo, Cyperenone was identified as a main component, accounting for 7.28% of the oil academicjournals.org. Another study on Cyperus rotundus from Brazil reported Cyperotundone (B1251852) (Cyperenone) as a main constituent at 12.1% researchgate.net. These differences in concentration across geographical regions underscore the potential of Cyperenone as an indicator of biogeographical chemotypes.

Table 1: Reported Cyperenone Content in Select Cyperus Species by Origin

| Species | Origin | Cyperenone Content (%) | Reference |

| Cyperus articulatus | Congo | 7.28 | academicjournals.org |

| Cyperus rotundus | Brazil | 12.1 (as Cyperotundone) | researchgate.net |

Phylogenetic Implications of Cyperenone Distribution

The distribution patterns of secondary metabolites, including sesquiterpenes like Cyperenone, can provide valuable insights into the phylogenetic relationships within the Cyperaceae family. The family Cyperaceae is known for its often uniform morphology, making chemical data particularly useful for deducing evolutionary patterns and delimiting taxa [previous search result 12, 34].

While molecular phylogenetic studies using DNA sequences (e.g., nuclear ITS) have revolutionized the understanding of relationships within Cyperus sensu lato, revealing its paraphyletic nature and the C3/C4 photosynthetic split mdpi.comcymitquimica.comjse.ac.cn, the consistent presence or absence, and varying concentrations of specific phytochemicals like Cyperenone across different species and clades can complement genetic data. The diversity of chemical compounds found in Cyperus species has been actively explored for chemosystematic purposes, aiding in the classification and understanding of evolutionary relationships [previous search result 5, 9]. The identification of Cyperenone as a predominant compound in several Cyperaceae species further strengthens its role in chemotaxonomic investigations nih.gov.

Emerging Research Methodologies and Future Perspectives in Cyperenone Science

Integration of Omics Technologies in Cyperenone Research

The advent of omics technologies, such as metabolomics and network pharmacology, has revolutionized the study of natural compounds by providing a holistic understanding of their interactions within biological systems. These approaches are particularly valuable for complex natural products like those derived from traditional medicinal plants, where a single compound may exert multiple effects or act synergistically with others.

Metabolomics

Metabolomics, which involves the comprehensive study of metabolites within a biological system, offers a powerful lens to understand the metabolic changes induced by cyperenone or extracts containing it. For instance, pseudo-targeted metabolomics has been employed in the context of trimethylamine (B31210) metabolic pathways, where cyperenone is mentioned as a constituent patsnap.com. This indicates its potential role in modulating specific metabolic processes.

Furthermore, metabolomics, particularly when combined with techniques like gas chromatography–mass spectrometry (GC-MS), has been instrumental in investigating the pharmacological mechanisms of volatile oils containing cyperenone. A study on Xiang-Su volatile oil, which includes cyperenone, utilized GC-MS-based metabolomics to reveal its antidepressant effects, primarily through the regulation of metabolic pathways related to phenylalanine, tyrosine, and tryptophan biosynthesis, as well as tyrosine and tryptophan metabolism researchgate.netfrontiersin.org. This demonstrates metabolomics' capability to provide deep insights into the biochemical pathways affected by cyperenone-rich preparations. Metabolomics is increasingly recognized as a crucial strategy for deciphering the antidepressant effects of Traditional Chinese Medicine (TCM) recipes frontiersin.org. The application of ultra-high-performance liquid chromatography–electrospray ionization–quadrupole time-of-flight–mass spectrometry (UHPLC-ESI-QTOF-MS) has also enabled the putative annotation of numerous metabolites (e.g., saccharides, amino acids, organic acids, fatty acids, phenolic compounds) in Cyperus esculentus L., further showcasing the breadth of metabolic analysis applicable to Cyperus species iafaforallergy.com.

Network Pharmacology

Network pharmacology, an emerging field that integrates computational biology, systems biology, and omics technologies, is particularly well-suited for understanding the multi-target and multi-pathway actions of natural compounds. It has been successfully applied to analyze the antidepressant action pathways of chemical components from Cyperus rotundus, including cyperenone, predicting their effects and related targets nih.gov. This approach revealed that Cyperus rotundus exerts its antidepressant role by modulating signaling pathways such as adhesion patches, neurotrophic factors, and vascular endothelial growth factor (VEGF) nih.gov.

The integration of network pharmacology with metabolomics offers a synergistic approach to validate and deepen the understanding of pharmacological mechanisms. For example, this combined strategy provided profound insights into the antidepressant effect of Xiang-Su volatile oil, identifying its regulation of key targets like SLC6A4 and SLC6A3, and pathways within serotonergic and dopaminergic synapses researchgate.netfrontiersin.org. Network pharmacology is considered a highly appropriate methodology for modern TCM pharmacological research, effectively describing the intricate relationships among biological systems, drugs, and diseases from a network perspective frontiersin.org. It has demonstrated that Cyperus rotundus L. achieves its antidepressant effects by synergistically regulating multiple components, targets, and pathways frontiersin.org. This methodology is also increasingly being used in drug research to address complex conditions like Metabolic Syndrome, by elucidating how drugs act on various targets through different biological pathways nih.gov.

Advanced in vitro Models for Mechanistic Elucidation

Advanced in vitro and in vivo models are crucial for dissecting the precise mechanisms through which cyperenone exerts its biological activities. These models offer controlled environments for mechanistic studies and high-throughput screening capabilities.

Zebrafish Larval Seizure Models

Zebrafish ( Danio rerio) larvae have emerged as a powerful and economical in vivo model for studying neurological disorders, including epilepsy, and for screening potential antiseizure compounds frontiersin.orgntnu.no. Their small size, rapid development, genetic tractability, and amenability to high-throughput screening make them an ideal platform for drug discovery frontiersin.orgntnu.no.

Research has demonstrated the utility of the larval zebrafish seizure model, often induced by convulsants like pentylenetetrazole (PTZ), to evaluate the antiseizure activity of natural extracts. For instance, a hexane (B92381) extract of Cyperus articulatus rhizomes, containing sesquiterpene compounds, exhibited significant antiseizure activity in a PTZ-induced larval zebrafish seizure model chemfaces.com. While cyperenone was not explicitly isolated from this specific extract in the cited context, it is a known sesquiterpene found in Cyperus species iafaforallergy.commdpi.comjntbgri.res.in, suggesting the relevance of this model for studying cyperenone's potential neuroactive properties.

Zebrafish models allow for the recapitulation of mammalian seizures at molecular, behavioral, and electrophysiological levels frontiersin.orgntnu.no. Studies using these models have shown that midbrain regions are highly susceptible to convulsant effects and exhibit increased functional connectivity during seizure events nih.gov. The development of automatic seizure detection algorithms using machine learning classifiers (such as k-nearest neighbor, support vector machine, and artificial neural networks) for electroencephalogram (EEG) data from seizure-induced zebrafish further enhances the efficiency of drug research by automating the lengthy task of data labeling biorxiv.org.

Application of Artificial Intelligence and Machine Learning in Cyperenone Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of drug discovery and development, offering unprecedented capabilities for data analysis, target identification, compound design, and prediction of biological activities. While direct applications of AI/ML specifically for cyperenone drug discovery are still emerging, the general principles and tools are highly applicable to this compound given its known chemical structure and diverse biological activities.

AI and ML algorithms can rapidly analyze vast volumes of biological and chemical data, enabling quicker identification of lead compounds, prediction of their efficacy, toxicity, and potential adverse effects, and optimization of drug structures mdpi.commednexus.orgnih.gov. These technologies can significantly reduce the human workload and improve the efficiency and accuracy of the drug discovery process, potentially minimizing the need for extensive in vivo animal testing through advanced simulations mednexus.org.

Key applications of AI/ML relevant to cyperenone research include:

Virtual Screening: AI can be used to virtually screen large chemical libraries for compounds with structural similarities to cyperenone or predicted to interact with its known or hypothesized biological targets mdpi.com.

Quantitative Structure-Activity Relationship (QSAR): ML techniques, particularly QSAR, can learn the relationship between the chemical structure of cyperenone and its derivatives and their biological activities (e.g., antiseizure, antidepressant, analgesic effects) youtube.com. This allows for the prediction of activity for novel cyperenone analogs and guides medicinal chemistry efforts.

Target Prediction: AI algorithms can predict novel protein targets for cyperenone based on its chemical structure and known bioactivities, expanding the understanding of its polypharmacology nih.govfarmaciajournal.com.

De Novo Drug Design: Advanced AI models can generate entirely new molecular structures with desired properties, potentially leading to the design of novel compounds inspired by cyperenone's scaffold but with improved potency or selectivity mdpi.commednexus.org.

ADME/Tox Prediction: ML models can predict absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of cyperenone and its modifications, accelerating the lead optimization process nih.govnih.gov.

Addressing Research Gaps and Proposing Novel Research Directions for Cyperenone

Despite the growing body of research on cyperenone and Cyperus species, several research gaps remain, offering fertile ground for future investigations. Addressing these gaps will be crucial for fully realizing the therapeutic potential of cyperenone.

Current Research Gaps: